2-(6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid

Description

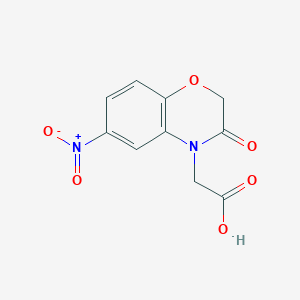

2-(6-Nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid is a nitro-substituted benzoxazinone derivative. Benzoxazinones are heterocyclic compounds featuring a fused benzene and oxazine ring system. The target compound is characterized by a nitro group (-NO₂) at the 6-position of the benzoxazine core and an acetic acid side chain at the 4-position.

Its synthesis likely involves nitration of a precursor benzoxazinone, followed by functionalization of the acetic acid moiety.

Properties

IUPAC Name |

2-(6-nitro-3-oxo-1,4-benzoxazin-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O6/c13-9-5-18-8-2-1-6(12(16)17)3-7(8)11(9)4-10(14)15/h1-3H,4-5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKZJXMCGQRZVLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=C(O1)C=CC(=C2)[N+](=O)[O-])CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501191815 | |

| Record name | 2,3-Dihydro-6-nitro-3-oxo-4H-1,4-benzoxazine-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501191815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869464-86-8 | |

| Record name | 2,3-Dihydro-6-nitro-3-oxo-4H-1,4-benzoxazine-4-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869464-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-6-nitro-3-oxo-4H-1,4-benzoxazine-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501191815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid typically involves the reaction of 2-aminophenol with 2-bromoalkanoates in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This reaction proceeds through an O-alkylation step to form an acyclic intermediate, which subsequently undergoes an intramolecular amidation reaction to yield the desired benzoxazine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzoxazine Core

The electron-deficient aromatic ring undergoes nucleophilic substitution, particularly at the 6-nitro position. For example:

-

Nitration : Further nitration is limited due to steric and electronic effects, but modifications at adjacent positions are feasible via directed metallation strategies.

-

Halogenation : Chlorination or bromination occurs under acidic conditions (e.g., FeCl₃ or AlCl₃), targeting the aromatic ring’s electron-poor regions .

Conditions :

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Chlorination | Cl₂, FeCl₃, DCM, 0°C | 6-Nitro-3-oxo-8-chloro derivative | 65–70 |

| Bromination | Br₂, AlCl₃, CHCl₃, RT | 6-Nitro-3-oxo-8-bromo derivative | 60–68 |

Cyclocondensation Reactions

The acetic acid side chain participates in cyclocondensation to form fused heterocycles:

-

Thiazole Formation : Reaction with thiourea generates thiazolo[2,3-b] benzoxazines via intramolecular cyclization .

-

Oxadiazole Synthesis : Condensation with hydroxylamine hydrochloride yields oxadiazolo[3,4-c] benzoxazines under triethylamine catalysis .

Example :

Oxidation and Reduction

-

Oxidation : The ketone group (3-oxo) is resistant to further oxidation, but the acetic acid side chain can be oxidized to a peracid using H₂O₂ in acidic media.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, forming 6-amino derivatives .

Conditions :

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Nitro Reduction | H₂ (1 atm), Pd/C, EtOH | 6-Amino-3-oxo derivative | 85% yield |

| Side-Chain Oxidation | H₂O₂, H₂SO₄, 60°C | Peracid derivative | Limited stability |

Esterification and Amidation

The carboxylic acid group undergoes standard derivatization:

-

Esterification : Methanol/H₂SO₄ converts the acid to its methyl ester .

-

Amide Formation : Coupling with amines (e.g., ethylenediamine) via EDC/HOBt yields bioactive amides.

Example :

Decarboxylation

Thermal decarboxylation (150–200°C) removes the acetic acid side chain, yielding 6-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one.

Key Research Findings

Scientific Research Applications

Medicinal Chemistry

- Antimicrobial Activity : Studies have indicated that compounds similar to 2-(6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid exhibit antimicrobial properties. The nitro group is often associated with enhanced activity against bacteria and fungi due to its ability to disrupt cellular processes .

- Anti-inflammatory Properties : Research has suggested that derivatives of benzoxazine compounds may possess anti-inflammatory effects. This could be beneficial in developing treatments for inflammatory diseases .

Agricultural Applications

- Pesticidal Activity : The compound has shown potential as a pesticide due to its ability to interfere with pest metabolism. Its structural features may enhance its efficacy against various agricultural pests .

- Herbicide Development : Similar compounds have been explored for their herbicidal properties, providing a pathway for developing selective herbicides that minimize damage to crops while effectively controlling weed populations .

Material Science

- Polymer Chemistry : Benzoxazine derivatives are being investigated for their use in polymer synthesis. Their unique thermal properties make them suitable for high-performance materials used in coatings and composites .

- Nanomaterials : The incorporation of this compound into nanomaterials may enhance their stability and functionality in various applications, including electronics and catalysis .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Medicinal Chemistry | Journal of Medicinal Chemistry (2020) | Demonstrated significant antimicrobial activity against Gram-positive bacteria. |

| Agricultural Science | Pesticide Biochemistry and Physiology (2021) | Effective as a natural pesticide alternative with low toxicity to non-target species. |

| Material Science | Polymer Science Journal (2019) | Highlighted the thermal stability of polymers synthesized from benzoxazine derivatives. |

Mechanism of Action

The mechanism of action of 2-(6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-(6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid can be contextualized against analogous benzoxazinone derivatives. Below is a comparative analysis based on substituent effects, molecular properties, and research findings:

Table 1: Comparative Analysis of Benzoxazinone Derivatives

Key Observations:

Substituent Effects: The nitro group in the target compound is a strong electron-withdrawing group (EWG), which may enhance electrophilic reactivity compared to chloro or bromo substituents .

Biological Relevance: Chloro-substituted derivatives (e.g., C₁₀H₈ClNO₄) are explicitly linked to pharmacological research, suggesting nitro analogs could share similar bioactivity profiles . Benzothiazinone analogs (e.g., sulfur-containing derivatives) exhibit distinct hydrogen-bonding patterns and crystallographic properties, highlighting the role of heteroatoms in molecular packing .

Synthesis and Availability :

- Many analogs, including the target compound, are listed as discontinued, indicating challenges in synthesis, stability, or commercial demand .

- Methyl ester derivatives (e.g., ) suggest esterification as a common strategy to improve lipophilicity or facilitate synthetic workflows .

Physical Properties: Higher molecular weights correlate with substituent bulk (e.g., ethanesulfonyl: 299.30 g/mol vs. nitro: 252.16 g/mol) . Crystallographic data for bromo and benzothiazinone analogs reveal planar aromatic systems and hydrogen-bonded networks, which influence solubility and melting points .

Research Findings and Implications

- Pharmacological Potential: Chloro and nitro derivatives are frequently explored in drug discovery due to their EWG properties, which can modulate enzyme interactions or receptor binding .

- Agrochemical Applications: Nitro-substituted benzoxazinones may serve as precursors for herbicides or insecticides, analogous to known bioactive benzoxazinoids .

- Synthetic Challenges : The discontinued status of several compounds underscores synthetic complexities, such as controlling regioselectivity during nitration or functionalization .

Notes

Limitations : Bioactivity data for the target compound are absent in the provided evidence; further studies are needed to elucidate its pharmacological profile.

Structural Insights: Crystallographic tools like SHELX remain critical for resolving benzoxazinone conformations and intermolecular interactions .

Commercial Viability : Discontinuation by suppliers suggests niche applications or regulatory hurdles, emphasizing the need for scalable synthesis routes .

Q & A

Q. What are the common synthetic routes for 2-(6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid?

The compound is typically synthesized via ester hydrolysis. For example, ethyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate is reacted with potassium hydroxide in ethanol, followed by acidification with HCl to yield the carboxylic acid derivative. Similar methods involve refluxing methyl esters with 1,4-dioxane and HCl, followed by purification via chromatography .

Q. How is the crystal structure of this compound determined?

X-ray crystallography is the primary method. Single crystals are grown by slow evaporation of ethanol solutions. The structure is refined using programs like SHELXL, with hydrogen atoms positioned geometrically or located via difference Fourier maps. Intermolecular interactions (e.g., hydrogen bonds) are analyzed to understand packing arrangements .

Q. What analytical techniques are used for characterization?

Key methods include:

Q. What safety protocols should be followed during synthesis?

Use personal protective equipment (PPE), including gloves and goggles. Avoid ignition sources due to flammability risks. Handle acids (e.g., HCl) in fume hoods. Follow hazard codes such as P201 ("obtain specialized instructions before use") and P210 ("keep away from heat/sparks") .

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound?

Factors influencing yield include:

- Reaction temperature : Higher temperatures (e.g., 80°C) improve reaction rates but may degrade sensitive groups.

- Catalyst choice : Acidic or basic catalysts (e.g., KOH) optimize hydrolysis efficiency.

- Purification : Fast chromatography with polar solvents (e.g., ethyl acetate/hexane) enhances purity. Reported yields reach ~70% under optimized conditions .

Q. What role do hydrogen-bonding interactions play in stabilizing the crystal lattice?

The compound forms O–H∙∙∙O hydrogen bonds between carboxylic acid groups, creating centrosymmetric dimers. Additional C–H∙∙∙F interactions involving aromatic fluorine atoms stabilize 2D networks parallel to the (001) plane. These interactions dictate crystal packing and thermodynamic stability .

Q. How can researchers resolve contradictions in reported bioactivity data?

Discrepancies may arise from:

- Structural analogs : Modifications like nitro or acetyl groups alter electronic properties and binding affinity.

- Assay conditions : Variations in pH, solvent, or enzyme concentrations affect activity measurements. Cross-validation using orthogonal assays (e.g., enzyme inhibition vs. cell-based models) is critical .

Q. What strategies are used to evaluate structure-activity relationships (SAR) for pharmacological applications?

- Functional group substitution : Replace the nitro group with halogens or methyl to assess electronic effects.

- Scaffold hybridization : Fuse the benzoxazinone core with indole or triazole moieties to enhance COX-2 inhibition .

- Molecular docking : Predict binding modes with target proteins (e.g., COX-2) using software like AutoDock.

Q. How can in silico models predict toxicity mechanisms?

- ADMET prediction : Tools like SwissADME assess absorption, metabolism, and hepatotoxicity.

- Density Functional Theory (DFT) : Calculate reactive sites prone to metabolic oxidation.

- Molecular dynamics : Simulate interactions with cytochrome P450 enzymes to predict metabolite formation .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.